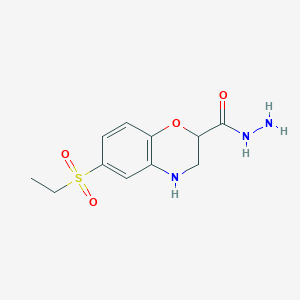

6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

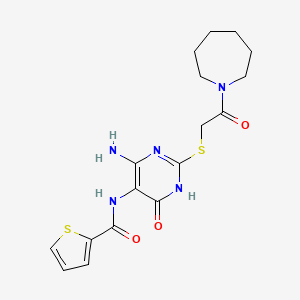

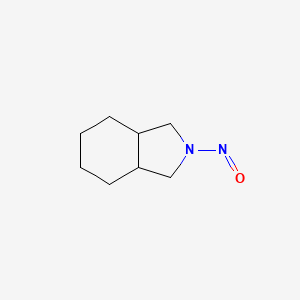

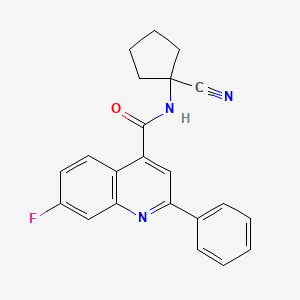

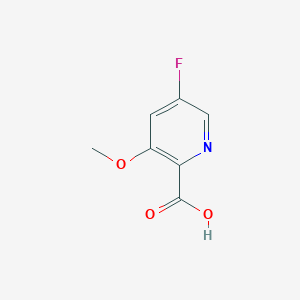

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of 3,4-dihydro-2H-1,4-benzoxazine, including compounds related to 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide, have been tested for antibacterial activity. For example, 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones exhibited antibacterial properties when synthesized from 2-amino-4-(ethylsulfonyl)phenol (Gein, Rassudikhina, & Voronina, 2006).

Environmentally Friendly Synthesis

The compound has been synthesized through environmentally friendly methods. One such method involves the sequential synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions, highlighting an emphasis on green chemistry (Albanese, Donghi, Landini, Lupi, & Penso, 2003).

Synthesis Techniques and Thermal Properties

In-depth studies on the synthesis and thermal properties of 3,4-dihydro-2H-1,4-benzoxazine derivatives have been conducted. Research includes the analysis of different chemical structures of these compounds and their thermal behaviors, which can have significant implications in material science and engineering (Ding Wen-sheng, 2009).

Application in Fuel Cells

A novel application of benzoxazine derivatives includes their use in direct methanol fuel cells. Specifically, a sulfonic acid-containing polybenzoxazine membrane exhibited high proton conductivity and low methanol permeability, demonstrating potential in energy-related applications (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).

Polymerization and Material Synthesis

Research on 3,4-dihydro-2H-1,4-benzoxazine derivatives has extended to the field of polymers. For example, the synthesis and characterization of a difunctional benzoxazine monomer for use in polymerization, which is crucial for developing new materials with unique properties, has been explored (Liu, Yue, & Gao, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-2-19(16,17)7-3-4-9-8(5-7)13-6-10(18-9)11(15)14-12/h3-5,10,13H,2,6,12H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHSVVOCLFZKMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)

![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)

![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)